7-hydroxy-8-methyl-4-phenyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperidine moiety and the chromen-2-one core in its structure makes it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. For instance, the chromen-2-one derivative can be reacted with piperidine in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety and the chromen-2-one core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE: Lacks the piperidine moiety.
8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: Lacks the hydroxyl group and piperidine moiety.
6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE: Lacks the hydroxyl and methyl groups.
Uniqueness
7-HYDROXY-8-METHYL-4-PHENYL-6-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is unique due to the presence of both the piperidine moiety and the chromen-2-one core, which contribute to its diverse biological activities and potential therapeutic applications. The combination of these functional groups enhances its binding affinity and specificity towards various biological targets, making it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-hydroxy-8-methyl-4-phenyl-6-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H23NO3/c1-15-21(25)17(14-23-10-6-3-7-11-23)12-19-18(13-20(24)26-22(15)19)16-8-4-2-5-9-16/h2,4-5,8-9,12-13,25H,3,6-7,10-11,14H2,1H3 |
InChI Key |
FCBRJEBOCJJWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN4CCCCC4)O |
Origin of Product |
United States |
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